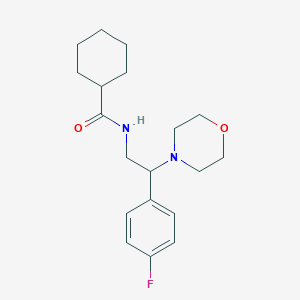![molecular formula C13H25ClN2O2 B2427865 tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride CAS No. 1100748-78-4](/img/structure/B2427865.png)
tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride” is a chemical compound with the molecular weight of 276.81 . It is also known as "tert-butyl 1-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate" . It is used as an organic intermediate, often in drug design .
Synthesis Analysis
The synthesis of “this compound” can be achieved from “4‑oxygen piperidine‑1‑carboxylic acid tert-butyl ester” as a raw material. This raw material is first prepared as “4‑vinyl piperidine‑1‑carboxylic acid tert-butyl ester”, which then reacts with trichloroacetyl chloride .Molecular Structure Analysis
The IUPAC name of this compound is “this compound”. The InChI code is "1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-8-6-13(7-9-15)5-4-10(13)14;/h10H,4-9,14H2,1-3H3;1H" .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is recommended to be at refrigerator levels .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Spirocyclic Compounds The compound tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, a relative of the queried chemical, was synthesized for the preparation of biologically active heterocyclic compounds. It was used in the reaction with N,N-dimethylformamide dimethyl acetal, producing a mixture of isomeric condensation products due to its active methylene group. This demonstrates the utility of such spirocyclic compounds in generating novel heterocyclic structures (Moskalenko & Boev, 2012).
Synthetic Routes to Bifunctional Spirocyclic Compounds Efficient and scalable synthetic routes were developed for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound similar to the queried chemical. This compound and its intermediates provide convenient access to novel compounds, offering chemical spaces complementary to piperidine ring systems. These systems are crucial for further selective derivation on the azetidine and cyclobutane rings (Meyers et al., 2009).
Molecular Structure and Crystallography The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined through a series of techniques including 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. The crystallographic analysis provided detailed insights into the bicyclo[2.2.2]octane structure of the compound, revealing the presence of two diastereomers in the crystal structure (Moriguchi et al., 2014).
Novel Synthesis and Reactivity
New Reagent for Boc Protecting Group A new reagent, tert-butyl (2,4-dioxo-3-azaspiro[5.5]undecan-3-yl) carbonate (Boc-OASUD), was developed for preparing N-Boc-amino acids. This reagent represents a more stable alternative to di-tert-butyl dicarbonate and demonstrates the role of spirocyclic compounds in the synthesis of protected amino acids (Rao et al., 2017).
Synthesis and Application in Pharmacology The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate illustrates its potential in pharmacological applications. The compound's structure, which closely relates to the queried chemical, showcases the utility of such spirocyclic compounds in medicinal chemistry, serving as a template for the generation of novel pharmacologically active compounds (Brock et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P330, P332, P337, P338, P340, P351, P352, P362, P403, P405 .
Propriétés
IUPAC Name |
tert-butyl 3-amino-7-azaspiro[3.5]nonane-7-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-8-6-13(7-9-15)5-4-10(13)14;/h10H,4-9,14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRKHHOEBIYDPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC2N)CC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2427782.png)
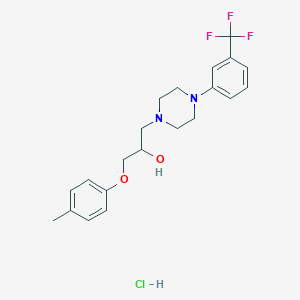
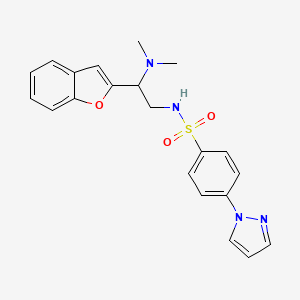
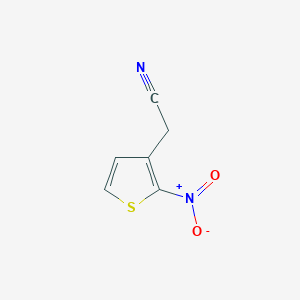
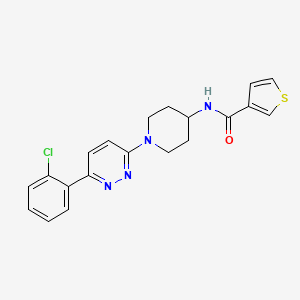

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2427795.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2427798.png)
![N-[[5-(2-benzofuranyl)-3-isoxazolyl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2427799.png)
![3-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2427800.png)
![3-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2427802.png)
